molecular formula C21H19N3O2 B5649044 1,3-DIMETHYL-6-(2-METHYLPHENYL)-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE

1,3-DIMETHYL-6-(2-METHYLPHENYL)-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE

Cat. No.: B5649044
M. Wt: 345.4 g/mol
InChI Key: ICFIESLILMILCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-DIMETHYL-6-(2-METHYLPHENYL)-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound belonging to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and various substituents that contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1,3-DIMETHYL-6-(2-METHYLPHENYL)-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrimidine derivatives with substituted anilines under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the transformation of the compound into various derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,3-DIMETHYL-6-(2-METHYLPHENYL)-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-6-(2-METHYLPHENYL)-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as protein kinases. By binding to the active sites of these enzymes, the compound inhibits their activity, leading to the disruption of cellular processes that are essential for the growth and proliferation of cancer cells . This inhibition is achieved through the compound’s ability to mimic the natural substrates of these enzymes, thereby blocking their function.

Comparison with Similar Compounds

Similar compounds to 1,3-DIMETHYL-6-(2-METHYLPHENYL)-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE include other pyrrolopyrimidine derivatives, such as:

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrido[2,3-d]pyrimidine
  • Quinazoline
  • Furo[2,3-d]pyrimidine

These compounds share a similar core structure but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and biological activities .

Properties

IUPAC Name

1,3-dimethyl-6-(2-methylphenyl)-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-14-9-7-8-12-16(14)24-13-17-18(19(24)15-10-5-4-6-11-15)20(25)23(3)21(26)22(17)2/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFIESLILMILCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C3C(=C2C4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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